3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester
Description
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester is a pyridine derivative featuring a partially saturated ring system. The compound consists of:
- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
- Substituents: 2-Amino group (-NH₂): Imparts basicity and hydrogen-bonding capability. 3,4,5,6-Tetrahydro modification: Partial saturation of the pyridine ring, reducing aromaticity and increasing flexibility. Methyl ester (-COOCH₃): Enhances lipophilicity compared to the free carboxylic acid.
This compound’s unique combination of a tetrahydro ring, amino group, and ester functionality makes it relevant in medicinal chemistry and agrochemical research.
Properties
CAS No. |
158832-43-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclization Reactions
Cyclization of appropriately substituted precursors is a common method. For example, piperidone derivatives serve as starting materials for ring formation. In one patented process, a piperidone intermediate undergoes treatment with sulfur and cyanamide in the presence of a secondary amine catalyst to form a thiazolo[5,4-c]pyridine scaffold. While this method targets a thiazole-fused derivative, analogous conditions may apply to the non-fused tetrahydro pyridine system. The reaction typically proceeds in alcoholic solvents (e.g., 2-propanol) at 45°C to reflux for 2–5 hours, yielding crystalline intermediates.
Functionalization of Preformed Pyridine Rings
An alternative route involves reducing a pyridine precursor to the tetrahydro form, followed by amino and ester group installation. For instance, lithiation reactions with n-butyllithium at −78°C enable precise functionalization at the 2-position of the pyridine ring. Subsequent quenching with carbon dioxide gas generates carboxylic acid derivatives, which are esterified using methanol and acidic catalysts. This method offers regioselectivity but requires stringent temperature control.
Stepwise Preparation of 2-Amino-3,4,5,6-Tetrahydro-4-Pyridinecarboxylates
Synthesis of the Tetrahydropyridine Core
The core structure is often synthesized from 4-piperidone or its derivatives. A representative protocol involves:
-
Protection of the amine : Phthalimide groups are introduced via reaction with phthalic anhydride to prevent unwanted side reactions.
-
Ring functionalization : Bromination at the 2-position using copper(II) bromide and alkyl nitrites introduces a halogen substituent for subsequent substitution.
-
Reduction : Catalytic hydrogenation or chemical reductants like sodium borohydride reduce the pyridine ring to the tetrahydro form.
Introduction of the Amino Group
Amination is achieved through nucleophilic substitution or reductive amination :
Esterification of the Carboxylic Acid
The methyl ester is introduced via:
-
Fischer esterification : Refluxing the carboxylic acid with methanol and sulfuric acid.
-
Chloride intermediacy : Converting the acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with methanol.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial processes prioritize cost-effective solvents such as 2-propanol and methanol. Catalytic amounts of secondary amines (e.g., diisopropylethylamine) accelerate cyclization steps, reducing reaction times from 24 hours to 2–5 hours.
Isolation and Purification
Intermediate isolation as stable salts improves yields:
Yield Data for Key Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Cyanamide, 2-propanol, 45°C | 78 | |
| Bromination | CuBr₂, isoamyl nitrite, 0°C | 65 | |
| Esterification | H₂SO₄, MeOH, reflux | 92 |
Stereochemical Considerations
While the target compound’s stereochemistry is unspecified, enantioselective methods are critical for pharmaceutical applications. Chiral auxiliaries like (S)-1-phenylethylamine enforce stereocontrol during amination. Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excesses >90% in related tetrahydro pyridines.
Challenges and Mitigation Strategies
Intermediate Instability
Tetrahydro pyridine intermediates are prone to oxidation. Solutions include:
Byproduct Formation
Side reactions during bromination generate dihalogenated byproducts. Temperature modulation (−5°C to 15°C) and stoichiometric control (2 equivalents NaNO₂) suppress these.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups replacing the amino group.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key differences among pyridinecarboxylic acid derivatives lie in substituent positions, ring saturation, and ester modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyridinecarboxylic Acid Derivatives
Impact of Substituents on Chemical Properties
- Amino Group (-NH₂): The target compound’s 2-amino group increases basicity (pKa ~8–10) and enables hydrogen bonding, distinguishing it from methyl or nitro analogs. This enhances interactions with biological targets like enzymes or receptors .
- Tetrahydro Ring : Reduces ring aromaticity, increasing conformational flexibility compared to fully aromatic derivatives (e.g., ethyl 3-pyridine carboxylate ). This may improve membrane permeability.
- Ester Modifications : The methyl ester balances lipophilicity and metabolic stability. Ethyl or hydroxypropyl esters (e.g., 2-hydroxypropyl ester ) alter solubility and degradation rates.
Biological Activity
3-Pyridinecarboxylic acid, 2-amino-3,4,5,6-tetrahydro-, methyl ester (commonly referred to as methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 156.18 g/mol
The compound features a pyridine ring with an amino group and a methyl ester functional group, which contributes to its reactivity and biological potential.
Biological Activities
Research indicates that methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate exhibits several promising biological activities:
- Neuroprotective Effects : The compound may influence neurotransmitter systems and cognitive functions due to its structural similarity to neurotransmitters. Preliminary studies suggest it could have neuroprotective properties that warrant further exploration in the context of neurodegenerative diseases.
- Anti-inflammatory and Analgesic Properties : Initial investigations have shown that this compound may exhibit anti-inflammatory and analgesic effects. These findings are particularly relevant for the development of new therapeutic agents for pain management and inflammatory conditions.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters .
Synthesis Methods
Several synthetic routes have been developed for the preparation of methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate:
- Cyclization Reactions : These involve the cyclization of appropriate precursors containing amino and carboxylic acid functionalities.
- Reduction Processes : Reduction of corresponding pyridine derivatives can yield the tetrahydro form of the compound.
These synthetic methods highlight the compound's accessibility for research and pharmaceutical applications.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds along with their notable features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Amino-2,3,4,5-tetrahydro-2-pyridinecarboxylic acid methyl ester | CHNO | Similar amino acid structure; different ring saturation |
| 4-Amino-3-pyridinecarboxylic acid | CHNO | Lacks tetrahydro configuration; different biological activity |
| 2-Amino-5-methylpyridine | CHN | No carboxylic acid; primarily used in organic synthesis |
These compounds exhibit varying degrees of biological activity and synthetic utility, emphasizing the unique characteristics of methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate.
Case Studies and Research Findings
Several studies have highlighted the biological activities of methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate:
- Neuroprotective Study : A study demonstrated that this compound could enhance neuronal survival in models of oxidative stress by modulating antioxidant defenses. This suggests a potential role in protecting neurons from damage associated with neurodegenerative diseases.
- Anti-inflammatory Mechanism : In vitro studies indicated that methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate could inhibit pro-inflammatory cytokines in macrophages. This points to its potential use in treating inflammatory disorders.
- Enzyme Interaction Studies : Research has shown that this compound can inhibit MAO A and B with varying affinities. Such inhibition is significant as it can alter neurotransmitter levels in the brain and may be beneficial in treating mood disorders .
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Yield | Characterization Method |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 60–68% | ESIMS, ¹H/¹³C NMR |
Basic: Which analytical techniques are critical for verifying purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for research-grade compounds) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability under storage conditions .
- Elemental Analysis : Confirm C, H, N composition matches theoretical values .
Advanced: How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
Design accelerated degradation studies:
pH Variation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Thermal Stability : Expose to temperatures (40–80°C) and analyze decomposition products using LC-MS .
Light Sensitivity : Conduct photostability tests under UV/visible light per ICH guidelines .
Note : Stability data gaps exist in current literature; systematic studies are needed to fill these .
Advanced: How to resolve contradictions in reported toxicological profiles (e.g., carcinogenicity)?
Methodological Answer:
- Comparative Models : Test in multiple in vitro (e.g., Ames test for mutagenicity) and in vivo models (rodent carcinogenicity assays) .
- Dose-Response Analysis : Establish thresholds for toxicity using OECD guidelines (e.g., concentrations ≥0.1% may require hazard labeling) .
- Mechanistic Studies : Use molecular docking to predict interaction with biological targets (e.g., DNA repair enzymes) .
Advanced: What strategies optimize synthetic yield and selectivity for derivatives?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency .
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and reaction time to identify optimal conditions .
- Protecting Groups : Use Boc or Fmoc groups to protect the amino group during synthesis, preventing side reactions .
Advanced: How to integrate this compound’s activity into broader pharmacological or mechanistic frameworks?
Methodological Answer:
- Molecular Modeling : Perform docking studies with target proteins (e.g., neurotransmitter receptors) to predict binding affinity .
- Metabolic Profiling : Use microsomal assays to identify cytochrome P450-mediated metabolites .
- Pathway Analysis : Link the compound’s effects to signaling pathways (e.g., MAPK/ERK) via transcriptomics .
Advanced: Addressing discrepancies in reported physical properties (e.g., solubility, melting points)?
Methodological Answer:
- Standardized Protocols : Adopt OECD Test Guidelines (e.g., TG 105 for water solubility) to ensure reproducibility .
- Inter-Laboratory Validation : Collaborate with multiple labs to compare data using identical methods .
- Advanced Techniques : Use differential scanning calorimetry (DSC) for precise melting point determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
